molecular formula C20H16FNO5S2 B2792529 Methyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate CAS No. 895475-51-1

Methyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate

Cat. No. B2792529
CAS RN: 895475-51-1
M. Wt: 433.47
InChI Key: SAGTXRKBXDVJLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of fluorosulfonyl radicals, which have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Molecular Structure Analysis

The molecular structure of a similar compound, “methyl 3-[2-({[(4-fluorophenyl)carbamoyl]methane}sulfonyl)acetamido]benzoate”, contains a total of 45 atoms; 17 Hydrogen atoms, 18 Carbon atoms, 2 Nitrogen atoms, 6 Oxygen atoms, 1 Sulfur atom, and 1 Fluorine atom .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of fluorosulfonyl radicals . Protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .

Mechanism of Action

The mechanism of action of Methyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific biological targets, leading to various biochemical and physiological effects. The compound's mechanism of action is complex and varies depending on the target of interest. However, it has been shown to exhibit potent activity against various disease targets, making it a promising candidate for drug development.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects, depending on the target of interest. It has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it exhibits anti-inflammatory activity by modulating the immune response. The compound's unique chemical structure allows it to interact with specific biological targets, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

Methyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate has several advantages and limitations for lab experiments. Its unique chemical structure allows it to interact with specific biological targets, making it a promising candidate for drug development. Additionally, it exhibits potent activity against various disease targets, making it suitable for various applications. However, the compound's synthesis method is complex and requires specialized equipment and expertise, making it challenging to work with.

Future Directions

Methyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate has several future directions for research. It can be further studied for its potential applications in drug discovery and development, including cancer, inflammation, and infectious diseases. Additionally, the compound's mechanism of action can be further elucidated, leading to a better understanding of its biochemical and physiological effects. The compound's unique chemical structure can also be further explored to develop more potent and selective analogs. Overall, this compound has significant potential for various applications and warrants further research.
In conclusion, this compound is a promising synthetic compound that has garnered significant scientific interest due to its potential applications in drug discovery and development. Its unique chemical structure allows it to interact with specific biological targets, leading to various biochemical and physiological effects. The compound's complex synthesis method and specialized equipment requirements make it challenging to work with. However, its potential applications and future directions for research make it a promising candidate for drug development.

Synthesis Methods

Methyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate is synthesized through a multi-step process involving the reaction of various reagents. The synthesis method is complex and requires specialized equipment and expertise. However, the compound can be obtained in high yields and purity, making it suitable for various applications.

Scientific Research Applications

Methyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent activity against various disease targets, including cancer, inflammation, and infectious diseases. The compound's unique chemical structure allows it to interact with specific biological targets, making it a promising candidate for drug development.

Safety and Hazards

As for safety and hazards, similar compounds like “4-Fluorophenyl methyl sulfone” are considered hazardous. They are harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO5S2/c1-27-20(24)19-16(11-17(28-19)13-5-3-2-4-6-13)22-18(23)12-29(25,26)15-9-7-14(21)8-10-15/h2-11H,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGTXRKBXDVJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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